2-Amino-4-fluoro-6-iodobenzoic acid
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Overview
Description
2-Amino-4-fluoro-6-iodobenzoic acid is an organic compound that belongs to the class of aminobenzoic acids. It is characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis. This compound is often used in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluoro-6-iodobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-6-fluorobenzoic acid.
Carboxyl Group Protection: The carboxyl group is protected to prevent unwanted reactions.
Introduction of Iodine Ions: Iodine ions are introduced via diazotization, followed by iodination.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoro-6-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Electrophilic Substitution: Reagents such as bromine and chlorine are used.
Oxidation: Oxidizing agents like potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Amino-4-fluoro-6-iodobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-6-iodobenzoic acid involves its interaction with specific molecular targets. The amino and fluoro groups enhance its binding affinity to enzymes and receptors, while the iodo group increases its reactivity. These interactions lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-iodobenzoic acid
- 2-Amino-6-fluorobenzoic acid
- 2-Fluoro-4-iodobenzoic acid
Uniqueness
2-Amino-4-fluoro-6-iodobenzoic acid is unique due to the presence of both amino and iodo groups on the benzene ring, which provides a distinct reactivity profile compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .
Properties
Molecular Formula |
C7H5FINO2 |
---|---|
Molecular Weight |
281.02 g/mol |
IUPAC Name |
2-amino-4-fluoro-6-iodobenzoic acid |
InChI |
InChI=1S/C7H5FINO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12) |
InChI Key |
FTVRMJDIJYULOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)I)F |
Origin of Product |
United States |
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